![molecular formula C17H11ClF3NO3 B2665297 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide CAS No. 951896-54-1](/img/structure/B2665297.png)
7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide
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Description
Scientific Research Applications
Antitumor Activity
Research into imidazotetrazines, compounds related in structure to 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide, has shown promising antitumor activity. Specifically, these compounds have been synthesized and evaluated for their broad-spectrum antitumor effects. One such compound demonstrated curative activity against certain types of leukemia, suggesting potential as a novel antitumor agent. The mechanism of action may involve acting as a prodrug that releases active metabolites under physiological conditions (Stevens et al., 1984).
NF-kappaB and AP-1 Gene Expression Inhibition
Further studies have explored the compound's role in inhibiting NF-kappaB and AP-1 gene expression. These transcription factors are involved in inflammatory and immune responses, making their inhibitors potential candidates for treating various diseases, including cancer and autoimmune disorders. Structural modifications of related compounds to improve bioavailability while maintaining or enhancing the inhibition of these transcription factors have been a significant focus (Palanki et al., 2000).
Material Science and Biomineralization
In material science, research on carboxylate-containing polyamides, which share functional similarities with 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide, has shown that these polymers can complex with calcium. This interaction has implications for biomineralization processes, such as the formation of calcium carbonate, suggesting potential applications in biomaterials and nanotechnology (Ueyama et al., 1998).
Glycine Transporter 1 Inhibition
Another area of research has focused on the inhibition of Glycine Transporter 1 (GlyT1), with related compounds showing potent inhibitory activity. This action is relevant in the context of neurological disorders, as glycine is a significant neurotransmitter in the central nervous system. The development of GlyT1 inhibitors could lead to new treatments for conditions such as schizophrenia and cognitive impairment (Yamamoto et al., 2016).
properties
IUPAC Name |
7-chloro-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-10-6-5-9-7-14(25-16(24)11(9)8-10)15(23)22-13-4-2-1-3-12(13)17(19,20)21/h1-6,8,14H,7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEAXJIXOQQYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide |
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